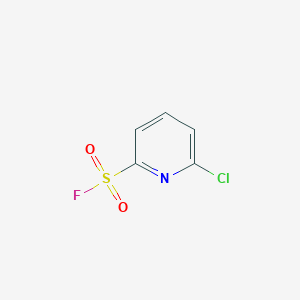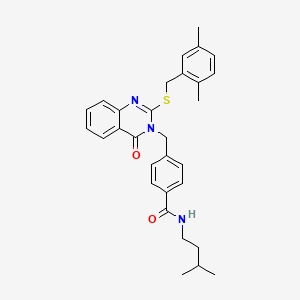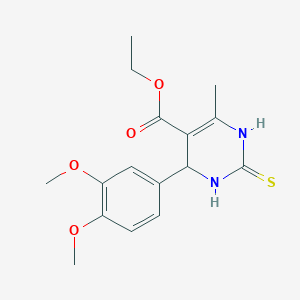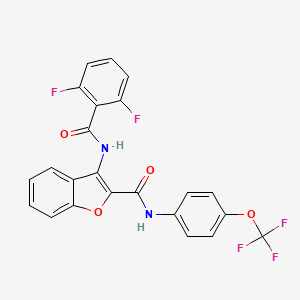
3-(2,6-difluorobenzamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,6-difluorobenzamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide, also known as DBT-TCF, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DBT-TCF belongs to the class of benzofuran derivatives and has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties.
Wirkmechanismus
The exact mechanism of action of 3-(2,6-difluorobenzamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide is not fully understood. However, it has been proposed that 3-(2,6-difluorobenzamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide exerts its anti-inflammatory and analgesic effects by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. 3-(2,6-difluorobenzamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide has also been found to activate the adenosine A2A receptor, which is involved in the regulation of inflammation and pain. In addition, 3-(2,6-difluorobenzamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in the production of inflammatory mediators.
Biochemical and physiological effects:
3-(2,6-difluorobenzamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the levels of inflammatory mediators such as prostaglandins and cytokines in animal models of inflammation. 3-(2,6-difluorobenzamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide has also been found to reduce pain sensitivity in animal models of pain. Moreover, 3-(2,6-difluorobenzamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2,6-difluorobenzamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. 3-(2,6-difluorobenzamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide has also been extensively studied for its potential therapeutic applications, which makes it a promising candidate for further research. However, there are some limitations to the use of 3-(2,6-difluorobenzamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects. Moreover, the toxicity and pharmacokinetics of 3-(2,6-difluorobenzamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide have not been fully characterized, which limits its use in animal studies.
Zukünftige Richtungen
There are several future directions for the research on 3-(2,6-difluorobenzamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide. One of the most promising applications of 3-(2,6-difluorobenzamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide is in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. 3-(2,6-difluorobenzamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide has been shown to exhibit neuroprotective effects in animal models of neurodegeneration, which makes it a promising candidate for further research. Moreover, the potential use of 3-(2,6-difluorobenzamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide in the treatment of cancer needs to be further explored. Future research should focus on the optimization of the synthesis method of 3-(2,6-difluorobenzamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide, the characterization of its toxicity and pharmacokinetics, and the elucidation of its mechanism of action.
Synthesemethoden
The synthesis of 3-(2,6-difluorobenzamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide involves the reaction of 3-(2,6-difluorobenzamido)benzofuran-2-carboxylic acid with 4-(trifluoromethoxy)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure 3-(2,6-difluorobenzamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
3-(2,6-difluorobenzamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. 3-(2,6-difluorobenzamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide has also been shown to possess anti-tumor properties by inhibiting the growth of cancer cells in vitro and in vivo. Moreover, 3-(2,6-difluorobenzamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
3-[(2,6-difluorobenzoyl)amino]-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13F5N2O4/c24-15-5-3-6-16(25)18(15)21(31)30-19-14-4-1-2-7-17(14)33-20(19)22(32)29-12-8-10-13(11-9-12)34-23(26,27)28/h1-11H,(H,29,32)(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJXNYMYWTMKBFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)NC(=O)C4=C(C=CC=C4F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13F5N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-difluorobenzamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-difluoro-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide](/img/structure/B2902808.png)
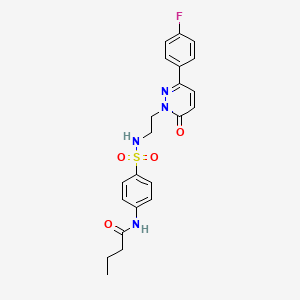
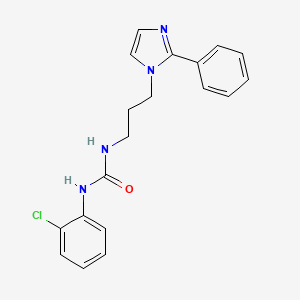

![N-(cyclopropylmethyl)-N-(prop-2-yn-1-yl)-2-(pyridin-4-yl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B2902813.png)
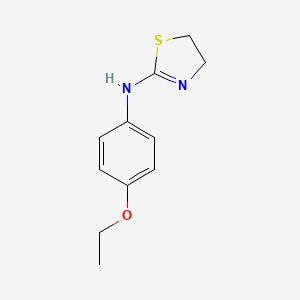
![2-Spiro[2.4]heptan-7-ylethanol](/img/structure/B2902817.png)


![2-[5-(1,3-Thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2902822.png)
![7-[(2-Fluorophenyl)methyl]-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2902823.png)
